molecular formula C8H8O3 B3058156 3,4-Dihydroxy-2-methylbenzaldehyde CAS No. 88122-12-7

3,4-Dihydroxy-2-methylbenzaldehyde

Cat. No. B3058156
CAS RN: 88122-12-7
M. Wt: 152.15 g/mol
InChI Key: OSYMDNUEVGSSKZ-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H8O3 . It is also known as Protocatechuic aldehyde . This compound is a phenolic aldehyde, which can be released from cork stoppers into wine . It is also found in the mushroom Phellinus linteus .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydroxy-2-methylbenzaldehyde can be represented by the InChI code: 1S/C8H8O3/c1-5-6(4-9)2-3-7(10)8(5)11/h2-4,10-11H,1H3 . For a detailed molecular structure analysis, one can refer to databases like ChemSpider or NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

3,4-Dihydroxy-2-methylbenzaldehyde has a molecular weight of 152.15 . For a detailed analysis of its physical and chemical properties, one can refer to databases like ChemSpider or NIST Chemistry WebBook .

Scientific Research Applications

1. Bioethanol Conversion to Value-Added Chemicals

Moteki, Rowley, and Flaherty (2016) described the conversion of ethanol into 2- and 4-methylbenzaldehyde, which are precursors for phthalic anhydride and terephthalic acid. These chemicals have applications in the production of plastics, resins, and fibers. This process involves sequential aldol condensations and dehydrocyclization, highlighting a pathway for transforming bioethanol into valuable chemical products (Moteki, Rowley, & Flaherty, 2016).

2. Synthesis of Heterocycles

Ganesh and Krupadanam (1998) reported the synthesis of six-membered heterocycles using 3,4-dihydroxybenzaldehyde and related compounds. This synthesis demonstrates the potential of 3,4-dihydroxy-2-methylbenzaldehyde in organic chemistry, particularly in creating complex organic compounds with potential applications in pharmaceuticals and materials science (Ganesh & Krupadanam, 1998).

3. Electrocatalytic Applications

Pariente et al. (1996) explored the electrochemical properties of dihydroxybenzaldehyde (DHB) isomers, including 3,4-DHB, for electrodeposition and their catalytic activity in the electrooxidation of NADH. This research opens up possibilities for using 3,4-dihydroxy-2-methylbenzaldehyde in biosensor design and other electrochemical applications (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).

4. Development of Novel Fluorescent Sensors

Saha et al. (2011) synthesized a probe from 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde that acts as a selective fluorescent pH sensor. This demonstrates the potential of using derivatives of 3,4-dihydroxy-2-methylbenzaldehyde in the development of sensitive and selective sensors for various biological and chemical applications (Saha et al., 2011).

5. Collagen Modification and Hydrogel Fabrication

Duan et al. (2018) used 3,4-dihydroxybenzaldehyde for modifying collagen and preparing hydrogels. This research shows the potential of 3,4-dihydroxy-2-methylbenzaldehyde in biomedical applications, particularly in creating novel hydrogels with enhanced thermal stability and mechanical properties (Duan, Yuan, Xiang, Yang, Liu, & Li, 2018).

Safety And Hazards

This compound is classified as dangerous, causing serious eye damage, respiratory irritation, and is harmful to aquatic life . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, wearing eye protection/face protection, and washing hands and any exposed skin thoroughly after handling .

For a more detailed analysis, it would be best to refer to relevant papers and technical documents related to this compound .

properties

IUPAC Name

3,4-dihydroxy-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-6(4-9)2-3-7(10)8(5)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYMDNUEVGSSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460427
Record name 3,4-dihydroxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxy-2-methylbenzaldehyde

CAS RN

88122-12-7
Record name 3,4-dihydroxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydroxy-2-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
L Li, NP Seeram - Journal of Agricultural and Food Chemistry, 2011 - ACS Publications
Maple syrup is made by boiling the sap collected from certain maple ( Acer ) species. During this process, phytochemicals naturally present in tree sap are concentrated in maple syrup. …
Number of citations: 125 pubs.acs.org
A Banerjee, I Chatterjee, G Panda - ChemistrySelect, 2022 - Wiley Online Library
Alkaloids are secondary metabolites and they continue to be investigated owing to their mesmerizing architectural features having potent medicinal properties. Due to the presence of …
F Mohammed, P Sibley, D Guillaume, N Abdulwali - Food Chemistry, 2022 - Elsevier
Maple syrup is a sweet-tasting product prepared by boiling and concentrating the sap of sugar maple (Acer saccharum March). Because of its potential health benefits (except for people …
Number of citations: 13 www.sciencedirect.com
W Bi, Y Gao, J Shen, C He, H Liu, Y Peng… - Journal of …, 2016 - Elsevier
Ethnopharmacological relevance The genus Acer (Aceraceae), commonly known as maple, comprises approximately 129 species that primarily grow in the northern hemisphere, …
Number of citations: 118 www.sciencedirect.com
S Zheng - 2005 - search.proquest.com
A formal synthesis of the antitumor agent ecteinascidin 743 (1) is described. Our strategy to access the target was to introduce a higher oxidation state at C4. The synthesis featured the …
Number of citations: 2 search.proquest.com
F Mohammed, P Sibley, N Abdulwali, D Guillaume - Heliyon, 2023 - cell.com
Maple syrup is a naturally sweet product consumed directly or introduced in the preparation of various maple-derived food products. Several studies have described the chemical …
Number of citations: 6 www.cell.com
A Saraiva, C Carrascosa, F Ramos, D Raheem… - International Journal of …, 2022 - mdpi.com
Maple syrup is a delicacy prepared by boiling the sap taken from numerous Acer species, primarily sugar maple trees. Compared to other natural sweeteners, maple syrup is believed to …
Number of citations: 11 www.mdpi.com
C Chan - 2007 - search.proquest.com
The synthesis of cribrostatin IV (1) was accomplished through a novel lynchpin Mannich cyclization used to construct the pentacyclic core 77. Esterification of penultimate quinone 108 …
Number of citations: 0 search.proquest.com
NR Meda - 2018 - dam-oclc.bac-lac.gc.ca
Les résidus provenant de l’activité de l’industrie forestière canadienne sont estimés chaque année à plus de 20 millions de tonnes de matière sèche. Des extraits réalisés à partir des …
Number of citations: 2 dam-oclc.bac-lac.gc.ca
S Bhatta - 2019 - dam-oclc.bac-lac.gc.ca
La tendance croissante des consommateurs à rechercher des sources alternatives d’aliments sains et naturels a incité l’industrie à rechercher des sources uniques, notamment à base …
Number of citations: 2 dam-oclc.bac-lac.gc.ca

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